molecular formula C12H8Br2 B083442 2,2'-Dibromobiphenyl CAS No. 13029-09-9

2,2'-Dibromobiphenyl

Cat. No.: B083442
CAS No.: 13029-09-9
M. Wt: 312 g/mol
InChI Key: DRKHIWKXLZCAKP-UHFFFAOYSA-N
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Description

2,2’-Dibromobiphenyl is an organic compound with the molecular formula C12H8Br2. It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

2,2’-Dibromobiphenyl is a synthetic organic compound that is primarily used as an intermediate in organic synthesis

Mode of Action

It’s known that brominated compounds can interact with biological molecules through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form halogen bonds .

Pharmacokinetics

Brominated compounds are generally lipophilic and can accumulate in fatty tissues . This can impact the bioavailability of the compound and its potential for bioaccumulation.

Result of Action

Brominated compounds can potentially cause cellular damage due to their reactivity . They may also disrupt normal cellular processes by interacting with various proteins and enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dibromobiphenyl. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromobiphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’-positions of the biphenyl molecule .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dibromobiphenyl has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromobiphenyl
  • 4,4’-Dibromobiphenyl
  • 2,2’-Diiodobiphenyl

Comparison: 2,2’-Dibromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. Compared to 2-Bromobiphenyl, it has two bromine atoms, making it more reactive in substitution and coupling reactions. 4,4’-Dibromobiphenyl, on the other hand, has bromine atoms at different positions, leading to different steric and electronic effects .

Properties

IUPAC Name

1-bromo-2-(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHIWKXLZCAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074761
Record name 2,2'-Dibromobiphenyl
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Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-09-9
Record name 2,2′-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-dibromobiphenyl
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Record name 2,2'-DIBROMOBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol. [] It can be characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry. [, ]

A: The structure of this compound has been confirmed through X-ray crystallography, revealing a non-planar geometry with a dihedral angle of 84.8° between the two phenyl rings. [] The C-Br bond lengths are 1.895 Å and 1.915 Å. []

A: this compound can be synthesized from 1,2-dibromobenzene through an Ullmann coupling reaction. [] Another approach involves the bromination of biphenyl. []

A: The two bromine atoms in this compound offer versatile handles for further functionalization, making it a valuable precursor for diverse compounds. For instance, it serves as a starting material for the synthesis of 9,9'-spiro-9-silabifluorene, a potential host material for blue-light emitting diodes. [, ]

A: this compound readily undergoes bromine-lithium exchange reactions with n-butyllithium, which can be utilized to introduce various substituents onto the biphenyl scaffold. This strategy is crucial for preparing unsymmetrically substituted biaryl compounds. [, ] Microflow systems have proven beneficial for achieving high selectivity in these reactions. []

A: Yes, this compound can be employed in palladium-catalyzed reactions to construct a variety of cyclic compounds. For instance, reactions with tosylhydrazones yield spirocycles with extended π-conjugation, including spirofluorenes, spirodibenzofluorenes, spiroacridines, and spiroanthracenes. [, ] It can also react with alkynes to form functionalized phenanthrenes and dibenzochrysenes. []

A: Reacting this compound with phosphorus pentachloride (PCl5) leads to the formation of Hellwinkel's salt, [P(C12H8)2][P(C12H8)3], and a chiral spiro-compound, [P(C12H8)(C24H16)][P(C12H8)3]. []

A: this compound participates in copper-catalyzed double N-arylation reactions with amines, yielding carbazole derivatives. This reaction displays high efficiency and tolerates a wide range of amines, including aromatic and aliphatic amines with varying electronic properties. [] This methodology was successfully employed in the total synthesis of murrastifoline-A, a biscarbazole alkaloid. [, ]

A: Yes, studies on Ag(111) surfaces reveal distinct reaction pathways depending on the number of bromine substituents on the biphenyl. This compound selectively forms dibenzo[e,l]pyrene after debromination and stabilization by surface Ag adatoms. []

A: Yes, dielectric measurements have been conducted on this compound in dilute solutions with carbon tetrachloride. [] This research aimed to understand hindered internal rotation in molecules within a liquid state. []

A: The specific alternative will depend on the application. For instance, 2-chloro-9,9'-spirobifluorene could potentially replace 2-bromo-9,9'-spirobifluorene in OLED applications. [] In other cases, different synthetic approaches or entirely different classes of compounds might be more suitable.

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